molecular formula C14H11NO3 B1335173 5-Indol-1-ylmethyl-furan-2-carboxylic acid CAS No. 876881-48-0

5-Indol-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1335173
CAS No.: 876881-48-0
M. Wt: 241.24 g/mol
InChI Key: KXUPBSSWCTZYAC-UHFFFAOYSA-N
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Description

5-Indol-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound that combines an indole moiety with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Indol-1-ylmethyl-furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .

Mechanism of Action

The mechanism of action of 5-Indol-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Indol-1-ylmethyl-furan-2-carboxylic acid is unique due to its combined indole and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Indol-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound that incorporates both indole and furan moieties, which are known for their significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-(indol-1-ylmethyl)furan-2-carboxylic acid, with the molecular formula C14H11NO3C_{14}H_{11}NO_3. The combination of indole and furan structures enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₄H₁₁NO₃
Molecular Weight241.25 g/mol
CAS Number876881-48-0
SolubilitySoluble in DMSO and ethanol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.

Case Study:
In a comparative study, the compound was tested against standard chemotherapeutics like doxorubicin. Results showed that it had comparable or superior efficacy against certain cancer cell lines, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It was found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa50

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The indole moiety is known to influence pathways related to apoptosis, while the furan component may enhance bioavailability and cellular uptake.

Proposed Mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through activation of caspases.
  • Bacterial Membrane Disruption: It alters the integrity of bacterial membranes, leading to cell lysis.
  • Interaction with Enzymes: Potential inhibition of key enzymes involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds known for their therapeutic effects:

CompoundBiological ActivityIC50/ MIC Values
Indole-3-acetic acidPlant growth regulatorN/A
Indole-3-carboxylic acidAntimicrobialMIC = 20 µg/mL
Furan-2-carboxylic acidAntifungalMIC = 25 µg/mL

The unique combination of indole and furan in this compound contributes to its distinct biological profile, making it a versatile candidate for drug development .

Properties

IUPAC Name

5-(indol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)13-6-5-11(18-13)9-15-8-7-10-3-1-2-4-12(10)15/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUPBSSWCTZYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390276
Record name 5-Indol-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876881-48-0
Record name 5-Indol-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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